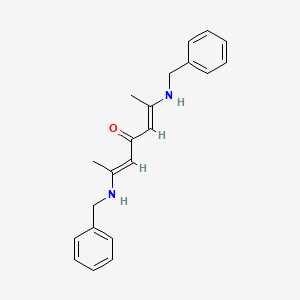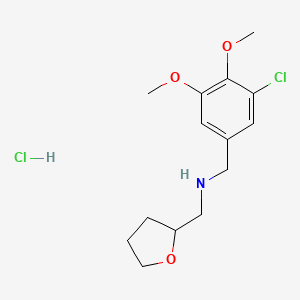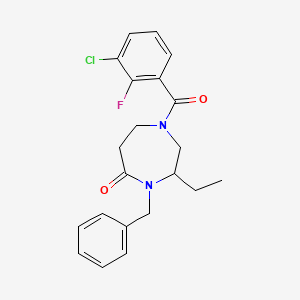
2,6-bis(benzylamino)hepta-2,5-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(benzylamino)hepta-2,5-dien-4-one, also known as BBH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BBH is a highly conjugated molecule with a unique structure that makes it a valuable tool for investigating different biochemical and physiological processes.
作用機序
2,6-bis(benzylamino)hepta-2,5-dien-4-one's mechanism of action is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. This compound has also been shown to interact with metal ions by forming chelates, which can affect their biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by affecting their cell cycle progression. Additionally, this compound has been shown to have antioxidant properties by scavenging free radicals.
実験室実験の利点と制限
2,6-bis(benzylamino)hepta-2,5-dien-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly conjugated, making it a valuable tool for investigating different biochemical and physiological processes. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability. Additionally, this compound's mechanism of action is not fully understood, which can limit its applications in certain fields.
将来の方向性
There are several future directions for 2,6-bis(benzylamino)hepta-2,5-dien-4-one research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Additionally, this compound can be further explored as a fluorescent probe for detecting and quantifying metal ions. This compound can also be used as a building block for constructing organic semiconductors for use in electronic devices. Further research is needed to fully understand this compound's mechanism of action and its potential applications in different fields.
Conclusion:
This compound is a unique compound that has gained attention in scientific research due to its potential applications in various fields. Its highly conjugated structure makes it a valuable tool for investigating different biochemical and physiological processes. This compound has been shown to have anti-cancer properties, act as a fluorescent probe for metal ions, and be used in organic electronics. Further research is needed to fully understand this compound's mechanism of action and its potential applications in different fields.
合成法
2,6-bis(benzylamino)hepta-2,5-dien-4-one can be synthesized using different methods, but the most common one involves the reaction of 2,5-hexanedione with benzylamine in the presence of a base catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 191-193°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
2,6-bis(benzylamino)hepta-2,5-dien-4-one has been used in various scientific research studies due to its unique properties. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been used as a fluorescent probe for detecting and quantifying metal ions such as copper, iron, and zinc. Additionally, this compound has been used in the field of organic electronics as a building block for constructing organic semiconductors.
特性
IUPAC Name |
(2E,5E)-2,6-bis(benzylamino)hepta-2,5-dien-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17(22-15-19-9-5-3-6-10-19)13-21(24)14-18(2)23-16-20-11-7-4-8-12-20/h3-14,22-23H,15-16H2,1-2H3/b17-13+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKEEURYMBRJX-HBKJEHTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C=C(C)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)/C=C(/NCC1=CC=CC=C1)\C)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5419710.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![4-(cyclopropylmethyl)-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5419726.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5419727.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5419742.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)
![1-(3-fluorobenzyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5419760.png)
![N-[(3-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5419780.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5419786.png)